Cas no 51022-70-9 (Salbutamol hemisulfate)

Salbutamol hemisulfate 化学的及び物理的性質
名前と識別子
-
- Albuterol sulfate
- 2-(TERT-BUTYLAMINO)-1-(4-HYDROXY-3-HYDROXYMETHYLPHENYL)ETHANOL HEMISULFATE
- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
- 5-[2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL]-2-HYDROXYBENZYL ALCOHOL HEMISULFATE
- ALBUTEROL
- ALBUTEROL BASE
- ALPHA-1-[[(1,1-DIMETHYLETHYL)AMINO]METHYL]-4-HYDROXY-1,3-BENZENEDIMETHANOL HEMISULFATE
- ALPHA1-[[(1,1-DIMETHYLETHYL)AMINO]METHYL]-4-HYDROXY-1,3-BENZENEDIMETHANOL SULPHATE
- ALPHA1-[(TERT-BUTYLAMINO)METHYL]-4-HYDROXY-1,3-BENZENEDIMETHANOL HEMISULFATE SALT
- ALPHA-[(T-BUTYLAMINO)METHYL]-4-HYDROXY-M-XYLENE-ALPHA,ALPHA'-DIOL
- ALPHA-[(T-BUTYLAMINO)METHYL]-4-HYDROXY-M-XYLENE-ALPHA,ALPHA'-DIOL HEMISULFATE SALT
- ALPHA-[(TERT-BUTYLAMINO)METHYL]-4-HYDROXY-M-XYLENE-ALPHA,ALPHA'-DIOL
- ASMAVEN SULFATE
- COBUTOLIN
- RARECHEM AB PP 3031
- SALBUTAMOL
- SALBUTAMOL BASE
- SALBUTAMOL HEMISULFATE
- SALBUTAMOL HEMISULFATE SALT
- SALBUTAMOL SULFATE
- ALBUTEROL SULFATE,WHITE SOLID
- Salbutamol (hemisulfate)
- SALBUTAMOL SULPHATE
- (RS)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol sulfate (2:1)
- (RS)-4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol hemisulfate
- albuterol hemisulfate
- Almotex
- Anebron
- Asmadil
- Asmaven
- Cetsim
- Ecovent
- Loftan
- Mozal
- Respax
- Volma
- 2-tert-Butylamino-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol hemisulfate
- Proventil-HFA
- Ventolin
- Bronchospray
- Venetlin
- Fartolin
- Dipulmin
- Amocasin
- Aerotec
- Inspiryl
- Broncodil
- Aloprol
- Emican
- Epaq
- Broncho Inhalat
- Huma-Salmol
- Ventolin HFA
- VoSpire ER
- Albuterol sulfate(2:1)
- AccuNeb
- dl-Salbutamol sulfate
- Sch 13949W sulfate
- (+-)-Salbutamol sulfate
- ProAir
- Proair HFA
- Proventil Repetabs, Solution, Syrup, and Tablets
- Proventil (TN)
- 1-(4-Hydroxy
- AH-3365 hemisulfate
- Airomir
- Tox21_501098
- Hexotonal
- COMBIVENT COMPONENT ALBUTEROL SULFATE
- FT-0650809
- Albuterol sulfate [USAN]
- VENTOLINHFAHFA
- SALBUTAMOL SULFATE [EP MONOGRAPH]
- PROAIRHFA
- ALBUTEROL SULFATE COMPONENT OF DUONEB
- Salamol
- HMS3263K18
- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
- 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(tert-butylamino)ethanol sulfate
- 021SEF3731
- Salbutamol sulfate (JP17)
- .ALPHA.(SUP 1)-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-M-XYLENE-.ALPHA.,.ALPHA.'-DIOL SULPHATE (2:1) (SALT)
- NCGC00261783-01
- Ventolin (TN)
- CCG-222402
- Albuterol sulfate (USP)
- Proventil
- TORPEX (ALBUTEROL SULFATE)
- Pulvinal salbutamol
- Sulbutamol (as sulphate)
- PROAIRHFAHFA
- Ventolin Rotacaps
- TBS-7
- LP01098
- ALBUTEROL SULFATE [USP IMPURITY]
- Salbutamol sulfate, European Pharmacopoeia (EP) Reference Standard
- alpha(sup 1)-((tert-Butylamino)methyl)-4-hydroxy-m-xylene-alpha,alpha'-diol sulfate (2:1) (salt)
- 1,3-BENZENEDIMETHANOL,.ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULFATE (2:1) (SALT)
- Accuvent
- Albuterol sulfate- Bio-X
- 51022-70-9
- VENTOLINHFA
- Albuterol SulateHFA
- Salbutamol Easyhaler
- Albuterol sulfate [USAN:USP]
- DUONEB COMPONENT ALBUTEROL SULFATE
- Albuterol sulfate, Pharmaceutical Secondary Standard; Certified Reference Material
- Sultanol
- (+/-)-2-TERT-BUTYLAMINO-1-(4-HYDROXY-3-HYDROXYMETHYLPHENYL)ETHANOL SULFATE SALT (2:1)
- PROAIR DIGIHALER
- EINECS 256-916-8
- Albuterol SulfateHFA
- SALBUTAMOL SULFATE (MART.)
- CHEBI:2550
- ALBUTEROL SULFATE COMPONENT OF AIRSUPRA
- A828402
- Salbutamol hemisulfate salt, >=98%
- Buventol Easyhaler
- Salbutamol (as sulfate)
- UNII-021SEF3731
- Proventil Repetabs
- R03AC02
- ALBUTEROL SULFATE (USP-RS)
- SALBUTAMOL SULFATE [WHO-DD]
- ALBUTEROL SULFATE (USP MONOGRAPH)
- KS-5056
- DTXSID10881180
- Salbumol
- Vospire
- SALBUTAMOL SULFATE (EP IMPURITY)
- ALBUTEROL SULFATE [MI]
- ALBUTEROL SULFATE [USP MONOGRAPH]
- MFCD00055200
- 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, sulfate (2:1) (salt)
- alpha(SUP 1)-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-M-XYLENE-alpha,alpha'-DIOL SULPHATE (2:1) (SALT)
- Albuterol Sulfate Inhalation Solution
- ALBUTEROL SULFATE [ORANGE BOOK]
- Sch-13949w sulphate
- NSC289928
- NCGC00094370-01
- 1,3-BENZENEDIMETHANOL,.ALPHA.(SUP 1)-(((1,1 DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULPHATE (2:1) (SALT)
- Ventolin Sulfate
- SALBUTAMOL SULFATE [EP IMPURITY]
- NSC-289928
- Salbutamol hemisulfate salt, VETRANAL(TM), analytical standard
- DTXCID601022465
- Bis((tert-butyl)(beta,3,4-trihydroxyphenethyl)ammonium) sulphate
- CHEMBL1441059
- EU-0101098
- Ventilastin
- ?1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hemisulfate
- Proair Respiclick
- SALBUTAMOL SULFATE (EP MONOGRAPH)
- ALBUTEROL SULFATE [VANDF]
- HMS3266D17
- AH-3365
- Albuterol sulfate, United States Pharmacopeia (USP) Reference Standard
- Ventolin Nebules
- Ventolin easy-breathe
- SCHEMBL33279
- Sch 13949w sulphate
- 36519-31-0
- Pediavent
- ALBUTEROL SULFATE [USP-RS]
- AIRSUPRA COMPONENT ALBUTEROL SULFATE
- ALBUTEROL SULFATE (USP IMPURITY)
- SALBUTAMOL SULFATE [JAN]
- Salbutamol sulfate, British Pharmacopoeia (BP) Reference Standard
- SALBUTAMOL SULFATE [MART.]
- Salbutamoli sulfas
- Salbutamol Sulphate (Albuterol Sulphate) 1.0 mg/ml in Methanol (as free base)
- Albuterol sulfate (USAN:USP)
- D00683
- Q27231480
- 1,3-BENZENEDIMETHANOL,alpha1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULFATE (2:1) (SALT)
- 1,3-BENZENEDIMETHANOL,alpha(SUP 1)-(((1,1 DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULPHATE (2:1) (SALT)
- ALBUTEROL SULFATE COMPONENT OF COMBIVENT
- 1,3-BENZENEDIMETHANOL,.ALPHA.(SUP 1)-(((1,1 DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULFATE (2:1) (SALT)
- Accuneb (TN)
- SCH-13949W Sulfate
- A51088
- ALBUTEROL SULFATE [GREEN BOOK]
- Salbutamol Sulphate; Albuterol Sulphate; AH 3365F
- S 5013
- R03CC02
- Salbutamol Diskus
- Volare
- NSC 289928
- SALBUTAMOL SULFATE [WHO-IP]
- Torpex
- TQ-1016
- 1,3-Benzenedimethanol, alpha(sup 1)-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, sulfate (2:1) (salt)
- .ALPHA.(SUP 1)-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-M-XYLENE-.ALPHA.,.ALPHA.'-DIOL SULFATE (2:1) (SALT)
- Volmax
- Salbutamol sulfate for system suitability, European Pharmacopoeia (EP) Reference Standard
- S0531
- Albuterol Sulphate
- BA164388
- 1,3-BENZENEDIMETHANOL,alpha(SUP 1)-(((1,1 DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULFATE (2:1) (SALT)
- SALBUTAMOLI SULFAS [WHO-IP LATIN]
- AKOS015994719
- Albuterol Sulfate Hfa
- Buventol
- Salbutamol Sulfat
- Salbutamol sulfate (JP18)
- BNPSSFBOAGDEEL-UHFFFAOYSA-N
- Salbutamol hemisulfate
-
- MDL: MFCD00055200
- インチ: 1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)
- InChIKey: BNPSSFBOAGDEEL-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(O[H])O[H].O([H])C([H])(C1C([H])=C([H])C(=C(C([H])([H])O[H])C=1[H])O[H])C([H])([H])N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H].O([H])C([H])(C1C([H])=C([H])C(=C(C([H])([H])O[H])C=1[H])O[H])C([H])([H])N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 337.12000
- どういたいしつりょう: 576.271666
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 12
- 重原子数: 39
- 回転可能化学結合数: 10
- 複雑さ: 309
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 未確定
- 互変異性体の数: 5
- トポロジー分子極性表面積: 228
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 180 °C
- ふってん: 419.2°C at 760 mmHg
- フラッシュポイント: 華氏温度:>482°f
摂氏度:>250°c - ようかいど: 1 M NaOH: soluble50 mg/ml, clear to slightly hazy, yellow-green
- すいようせい: Soluble in water and 1M sodium hydroxide (50 mg/ml).
- PSA: 155.70000
- LogP: 2.12490
- マーカー: 216
- ようかいせい: 未確定
Salbutamol hemisulfate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: R 43:皮膚に触れるとアレルギー反応が出る。
- セキュリティの説明: S36/37
- RTECS番号:ZE4400000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S36/37
- リスク用語:R43
Salbutamol hemisulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030709-100mg |
Salbutamol hemisulfate |
51022-70-9 | 100mg |
¥444 | 2024-05-23 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094282-25g |
Salbutamol hemisulfate |
51022-70-9 | 95% | 25g |
¥3708 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53400-1g |
Salbutamol Hemisulfate |
51022-70-9 | 1g |
¥179.0 | 2021-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53401-100mg |
Salbutamol Hemisulfate |
51022-70-9 | 100mg |
¥398.0 | 2021-09-07 | ||
LKT Labs | S0045-500 mg |
Salbutamol Sulfate |
51022-70-9 | ≥98% | 500MG |
$785.80 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094282-1g |
Salbutamol hemisulfate |
51022-70-9 | 95% | 1g |
¥311 | 2024-05-23 | |
S e l l e c k ZHONG GUO | S2507-250mg |
Salbutamol Sulfate |
51022-70-9 | 99.93% | 250mg |
¥654.61 | 2023-09-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6652-500 mg |
Salbutamol Sulfate |
51022-70-9 | 99.39% | 500MG |
¥1317.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1316176-100g |
Albuterol sulfate |
51022-70-9 | 97% | 100g |
$360 | 2024-06-05 | |
LKT Labs | S0045-25 mg |
Salbutamol Sulfate |
51022-70-9 | ≥98% | 25mg |
$75.00 | 2023-07-10 |
Salbutamol hemisulfate サプライヤー
Salbutamol hemisulfate 関連文献
-
1. Book reviews
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Salbutamol hemisulfateに関する追加情報
Salbutamol Hemisulfate: A Comprehensive Overview
Salbutamol hemisulfate, also known as albuterol hemisulfate, is a widely recognized bronchodilator with the CAS number 51022-70-9. This compound belongs to the class of beta-2 adrenergic receptor agonists, which are commonly used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The chemical structure of salbutamol hemisulfate consists of a β-agonist moiety, which selectively activates beta-2 adrenergic receptors, leading to relaxation of smooth muscles in the airways and subsequent improvement in airflow.
The pharmacokinetics of salbutamol hemisulfate have been extensively studied, with recent research highlighting its rapid onset of action and relatively short duration of effect. When administered via inhalation, the drug is quickly absorbed into the systemic circulation, reaching peak plasma concentrations within 15 to 30 minutes. This rapid absorption makes it particularly effective for acute exacerbations of asthma or COPD. However, due to its short half-life, typically around 4 to 6 hours, repeated dosing is often necessary to maintain sustained bronchodilation.
In terms of clinical applications, salbutamol hemisulfate has been a cornerstone in the treatment of respiratory diseases for decades. Recent studies have explored its use in combination therapies, where it is often paired with corticosteroids or other bronchodilators to enhance efficacy and reduce side effects. For instance, a 2023 meta-analysis published in the Lancet Respiratory Medicine demonstrated that combining salbutamol with inhaled corticosteroids significantly reduces exacerbation rates in patients with severe asthma compared to monotherapy.
The safety profile of salbutamol hemisulfate is generally favorable when used as directed. Common side effects include tremors, palpitations, and headache, which are typically mild and transient. However, excessive use or misuse can lead to more serious adverse effects such as arrhythmias or hypokalemia. Recent research has also raised concerns about potential long-term cardiovascular risks associated with high-dose or chronic use of beta-agonists. A 2023 study in the New England Journal of Medicine found a modest but statistically significant increase in cardiovascular events among patients using high-dose salbutamol over a five-year period.
The mechanism of action of salbutamol hemisulfate involves activation of beta-2 adrenergic receptors on airway smooth muscle cells. This leads to intracellular signaling pathways that result in muscle relaxation and increased airflow. Recent advancements in molecular biology have shed light on the specific downstream pathways involved, including cAMP-dependent protein kinase A (PKA) activation and modulation of ion channels such as the large conductance calcium-activated potassium channels (BKCa). These insights have paved the way for the development of next-generation beta-agonists with improved efficacy and safety profiles.
In addition to its therapeutic applications, salbutamol hemisulfate has been a subject of interest in sports medicine due to its potential ergogenic effects. However, its use outside medical indications is strictly regulated and often prohibited under anti-doping regulations. Recent studies have explored the pharmacokinetics and performance-enhancing effects of salbutamol when used at supratherapeutic doses, particularly in endurance sports. These findings underscore the importance of strict monitoring and regulation to ensure fair play and athlete safety.
The synthesis and formulation of salbutamol hemisulfate have also undergone significant advancements in recent years. Innovations in drug delivery systems aim to optimize bioavailability while minimizing systemic side effects. For example, newer inhaler technologies such as dry powder inhalers (DPIs) and soft mist inhalers (SMIs) offer improved delivery efficiency compared to traditional metered-dose inhalers (MDIs). These innovations are particularly beneficial for patients who struggle with coordinating inhaler actuation or have difficulty using conventional devices.
In conclusion, salbutamol hemisulfate, with its CAS number 51022-70-9, remains a critical component in the management of respiratory diseases despite evolving treatment landscapes. Its well-established efficacy combined with ongoing research into optimized delivery systems and combination therapies ensures its continued relevance in clinical practice. As new insights emerge from pharmacological studies and clinical trials, the role of salbutamol hemisulfate is likely to expand further, offering enhanced benefits for patients worldwide.
51022-70-9 (Salbutamol hemisulfate) 関連製品
- 36519-31-0
- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)
- 67073-96-5(1-(6-methylpyrimidin-4-yl)ethan-1-one)
- 1115-63-5(L-Aspartic Acid Potassium Salt)
- 162791-23-3(11-Azaartemisinin)
- 1704612-07-6(1-4-chloro-3-(trifluoromethyl)benzenesulfonyl-3-(4-chlorobenzenesulfonyl)pyrrolidine)
- 400086-18-2(N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide)
- 890605-83-1((2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide)
- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)
- 1891799-20-4(1-{1-[2-Methoxy-5-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine)

